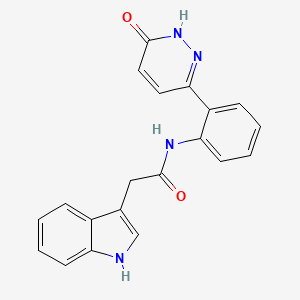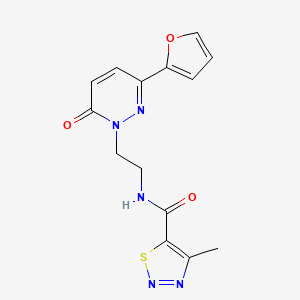![molecular formula C19H18FN5OS B2377268 1-[6-(4-Fluorphenyl)pyridazin-3-yl]-N-(1,3-Thiazol-2-yl)piperidin-4-carboxamid CAS No. 1105232-22-1](/img/structure/B2377268.png)
1-[6-(4-Fluorphenyl)pyridazin-3-yl]-N-(1,3-Thiazol-2-yl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN5OS and its molecular weight is 383.45. The purity is usually 95%.
BenchChem offers high-quality 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Thiazole, einschließlich Derivate dieser Verbindung, haben Antitumor- und zytotoxische Wirkungen gezeigt. So synthetisierten Forscher beispielsweise [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide und fanden eine potente Zytotoxizität gegenüber Prostatakrebszellen .
- Thiazolderivate zeigen oft antimikrobielle Aktivität. Während spezifische Studien zu dieser Verbindung begrenzt sind, könnte die Erforschung ihres Potenzials als antimikrobielles Mittel gegen Bakterien, Pilze oder Viren wertvoll sein .
- Thiazole wurden mit neuroprotektiven Eigenschaften in Verbindung gebracht. Die Untersuchung, ob diese Verbindung Neuronen vor Schäden oder Degeneration schützen kann, könnte zu unserem Verständnis des Neuroprotektors beitragen .
- Angesichts der vielfältigen biologischen Aktivitäten von Thiazolen lohnt es sich zu untersuchen, ob diese Verbindung antivirale Wirkungen hat. Untersuchen Sie ihr Potenzial gegen bestimmte Viren, wie z. B. SARS-CoV-2 oder andere neu auftretende Krankheitserreger .
- Thiazole besitzen häufig entzündungshemmende Eigenschaften. Die Erforschung der Auswirkungen der Verbindung auf Entzündungswege oder Immunreaktionen könnte Einblicke in ihr therapeutisches Potenzial liefern .
- Obwohl direkte Beweise für die analgetische Wirkung dieser Verbindung rar sind, rechtfertigt ihre strukturelle Ähnlichkeit mit anderen bekannten Analgetika eine Untersuchung. Die Bewertung ihrer Auswirkungen auf Schmerzwege oder Nozizeption könnte informativ sein .
Antitumor- und Zytotoxizität
Antimikrobielle Eigenschaften
Neuroprotektive Wirkungen
Antivirale Aktivität
Anti-inflammatorisches Potenzial
Analgetische Eigenschaften
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions , potentially leading to various interactions with biological targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of various solvents .
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-15-3-1-13(2-4-15)16-5-6-17(24-23-16)25-10-7-14(8-11-25)18(26)22-19-21-9-12-27-19/h1-6,9,12,14H,7-8,10-11H2,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLRWMLHQNIZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)


![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)

![1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2377202.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)


